5-Methyl-3-[4-(propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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Overview
Description
5-Methyl-3-[4-(propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a methyl group, an isopropyl-substituted phenyl ring, and a carboxylic acid group attached to an oxazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-[4-(propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Substitution Reactions:
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-[4-(propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) can facilitate hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce more saturated oxazole derivatives.
Scientific Research Applications
5-Methyl-3-[4-(propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.
Medicine: Research into its medicinal properties includes exploring its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methyl-3-[4-(propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds such as 2,4-dimethyl-5-phenyloxazole and 4,5-diphenyloxazole share structural similarities with 5-Methyl-3-[4-(propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid.
Isopropyl-Substituted Phenyl Compounds: Compounds like 4-isopropylphenylacetic acid and 4-isopropylbenzoic acid have similar isopropyl-substituted phenyl rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-methyl-3-(4-propan-2-ylphenyl)-4H-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9(2)10-4-6-11(7-5-10)12-8-14(3,13(16)17)18-15-12/h4-7,9H,8H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIJDOGMNYECGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NOC(C2)(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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